molecular formula C10H12FNO5S B3039736 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid CAS No. 1301738-54-4

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid

Cat. No.: B3039736
CAS No.: 1301738-54-4
M. Wt: 277.27 g/mol
InChI Key: SEVGJWBMUZWLFE-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is further connected to a sulphonylamino group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 3-fluoro-4-methoxyaniline followed by coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and yield. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or thiol compounds.

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups can enhance binding affinity and specificity, while the sulphonylamino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid
  • 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]butanoic acid

Uniqueness

Compared to similar compounds, 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-6(10(13)14)12-18(15,16)7-3-4-9(17-2)8(11)5-7/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVGJWBMUZWLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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